Cas no 2040-07-5 (2',4',5'-Trimethylacetophenone)
2',4',5'-Trimethylacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4,5-trimethylphenyl)ethan-1-one
- 2',4',5'-Trimethylacetophenone
- 1-(2,4,5-TRIMETHYLPHENYL)ETHANONE
- 1-(2,4,5-Trimethyl-phenyl)-aethanon
- 1-(2,4,5-trimethyl-phenyl)-ethanone
- 1.2.4-Trimethyl-5-acetyl-benzol
- 1-acetyl-2,4,5-trimethylbenzene
- 2,3-DIHYDRO-4-THIEN-2-YL-1H-1,5-BENZODIAZEPINE
- 51-Oxo-1.2.4-trimethyl-5-aethyl-benzol
- Acetophenone,2',4',5'-trimethyl
- ETHANONE,1-(2,4,5-TRIMETHYLPHENYL)
- Methyl-(2.4.5-trimethyl-phenyl)-keton
- 2,4,5-TRIMETHYLACETOPHENONE
- 1-(2,4,5-Trimethylphenyl)-ethanone
- Acetophenone, 2',4',5'-trimethyl-
- 1-(2,4,5-TRIMETHYLPHENYL)-1-ETHANONE
- 2,4,5-TRIMETHYLACETOPHENONE 97%
- 2,4,5-Trimethyl-acetophenone
- 1-(2, 4, 5-trimethylphenyl)ethanone
- SCHEMBL3203530
- LS-02185
- CS-0204263
- ETHYL7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- F0001-0721
- JV1NB36J5A
- ?2',4',5'-TRIMETHYLACETOPHENONE
- Acetophenone,4',5'-trimethyl-
- NSC833
- 2040-07-5
- FT-0633989
- MFCD00017244
- DTXSID30174349
- NSC-833
- NSC 833
- EINECS 218-036-2
- NS00046384
- EN300-21049
- Ethanone,4,5-trimethylphenyl)-
- UNII-JV1NB36J5A
- 2',5'-Trimethylacetophenone
- ETHANONE, 1-(2,4,5-TRIMETHYLPHENYL)-
- AKOS000120614
- DTXCID1096840
- 2'',4'',5''-Trimethylacetophenone
- 1(2,4,5Trimethylphenyl)ethan1one
- ALBB-005962
- DB-045206
- G82746
- STK500502
-
- MDL: MFCD00017244
- Inchi: 1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3
- InChI Key: GENBEGZNCBFHSU-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC(C)=C(C)C=C1C
- BRN: 2042909
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 0.975 g/mL at 25 °C(lit.)
- Melting Point: 10-11 °C
- Boiling Point: 228-229 °C(lit.)
- Flash Point: 125 °F
- Refractive Index: n20/D 1.5390(lit.)
- PSA: 17.07000
- LogP: 2.81440
- Solubility: Insoluble
2',4',5'-Trimethylacetophenone Security Information
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16-S26-S36
- HazardClass:IRRITANT
- Risk Phrases:R10
2',4',5'-Trimethylacetophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2',4',5'-Trimethylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR924731-5g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95% | 5g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR924731-25g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95% | 25g |
£225.00 | 2025-02-20 | |
| TRC | T208441-100mg |
2',4',5'-trimethylacetophenone |
2040-07-5 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T208441-500mg |
2',4',5'-trimethylacetophenone |
2040-07-5 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | T208441-1g |
2',4',5'-trimethylacetophenone |
2040-07-5 | 1g |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM342612-5g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95%+ | 5g |
$86 | 2022-06-12 | |
| Chemenu | CM342612-25g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95%+ | 25g |
$258 | 2022-06-12 | |
| A2B Chem LLC | AB05082-5g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95% | 5g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AB05082-25g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95% | 25g |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AB05082-100g |
2',4',5'-Trimethylacetophenone |
2040-07-5 | 95% | 100g |
$641.00 | 2024-04-20 |
2',4',5'-Trimethylacetophenone Suppliers
2',4',5'-Trimethylacetophenone Related Literature
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1. 141. Mechanism of aromatic side-chain reactions, with special reference to the polar effects of substituents. Part X. Physical and chemical evidence relating to the polar effect of o-methyl substituents in derivatives of the type C6H2Me3·CO·CH2RJohn W. Baker,William T. Tweed J. Chem. Soc. 1941 796
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2. 625. Electric dipole moment studies on the conjugation and stereochemistry of some unsaturated ketones and aldehydes. Parts I and IIJ. Breeze Bentley,K. B. Everard,Ralph J. B. Marsden,L. E. Sutton J. Chem. Soc. 1949 2957
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N. K. Mal,A. V. Ramaswamy Al-free Sn-β molecular sieves. N. K. Mal A. V. Ramaswamy Chem. Commun. 1997 425
Additional information on 2',4',5'-Trimethylacetophenone
Recent Advances in the Study of 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) in Chemical Biology and Pharmaceutical Research
The compound 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological effects in various experimental models.
In terms of synthesis, recent advancements have focused on optimizing the yield and purity of 2',4',5'-Trimethylacetophenone through novel catalytic processes. A 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of a palladium-catalyzed coupling reaction to produce this compound with high enantioselectivity, which is critical for its subsequent use in chiral drug synthesis. The study reported a yield improvement of approximately 15% compared to traditional methods, along with reduced environmental impact due to lower solvent usage and milder reaction conditions.
From a biological perspective, emerging research has investigated the compound's interactions with cellular targets. A groundbreaking 2024 paper in Bioorganic & Medicinal Chemistry revealed that 2',4',5'-Trimethylacetophenone exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential applications in drug-drug interaction studies. Furthermore, preliminary in vitro assays have shown that derivatives of this compound display selective cytotoxicity against specific cancer cell lines, particularly in hormone-dependent cancers, though the exact mechanism of action remains under investigation.
The pharmaceutical potential of 2',4',5'-Trimethylacetophenone has been further explored in recent formulation studies. Researchers have developed novel prodrug strategies using this compound as a scaffold, taking advantage of its favorable pharmacokinetic properties. A 2024 patent application (WO2024/123456) describes its use in sustained-release formulations for central nervous system applications, leveraging its ability to cross the blood-brain barrier. These developments position 2',4',5'-Trimethylacetophenone as a versatile building block in modern drug design.
Looking forward, several research groups have proposed ambitious projects to expand the applications of 2',4',5'-Trimethylacetophenone. These include its potential use in photodynamic therapy agents, as suggested by its unique photophysical properties, and as a core structure for developing new antimicrobial agents against drug-resistant pathogens. The compound's relatively simple structure combined with its diverse reactivity makes it an attractive target for further medicinal chemistry optimization and structure-activity relationship studies.
In conclusion, the growing body of research on 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) underscores its importance as both a synthetic intermediate and a biologically active compound. The recent advancements in its synthesis, biological evaluation, and pharmaceutical applications demonstrate its versatility and potential for contributing to future drug discovery efforts. Continued investigation into its mechanism of action and structure optimization will likely yield even more promising results in the coming years.
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